![molecular formula C11H13BrN2O B2527900 1-[1-(3-溴吡啶-2-基)吡咯烷-3-基]乙烷-1-酮 CAS No. 2097913-54-5](/img/structure/B2527900.png)

1-[1-(3-溴吡啶-2-基)吡咯烷-3-基]乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

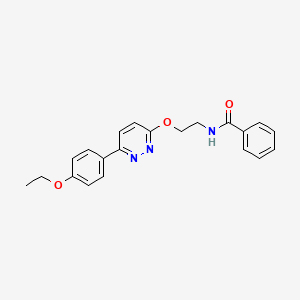

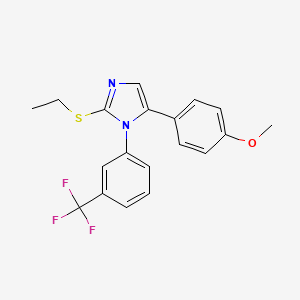

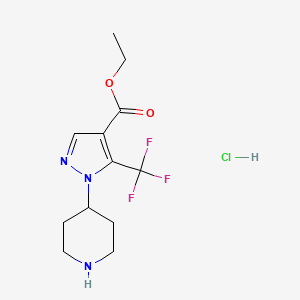

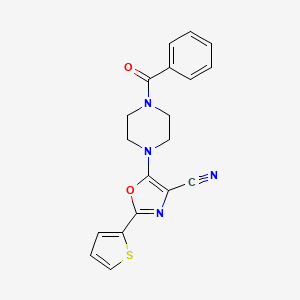

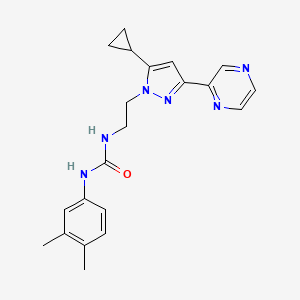

The compound "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one" is a brominated pyridine derivative, which is a class of compounds known for their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of the bromine atom on the pyridine ring makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, a related compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, was synthesized from 2,5-dibromo-pyridine through a two-step reaction involving magnesium halide exchange and nucleophilic substitution, with a total yield of up to 81% . This process highlights the use of readily available reagents and mild reaction conditions, which could be relevant for the synthesis of "1-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]ethan-1-one".

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of a Schiff base compound . The crystal structure analysis can reveal the configuration of the molecule, the planarity of the aromatic rings, and the dihedral angles between them, which are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of tridentate ligands for transition metals . The reactivity of the bromine atom allows for further functionalization of the pyridine ring, leading to the synthesis of complex ligands and coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the crystal structure of a Schiff base compound provides insights into its density and molecular weight, which are important for its application and handling .

科学研究应用

表面活性剂的合成和研究

新的吡啶鎓双子两亲物通过区域选择性亲电共溴化过程合成,涉及乙烷-1,2-二硫醇和N-溴代琥珀酰亚胺与α-烯烃的反应。这些化合物表现出低细胞毒性和DNA结合能力,与理解合成化合物和生物分子之间的相互作用有关。这些双子表面活性剂的表面性质已得到评估,表明它们在开发具有特定表面活性和生物相容性的新型表面活性剂方面的潜在应用 (Bhadani & Singh, 2009)。

过渡金属三齿配体的开发

已经报道了2,6-二(吡唑-1-基)-4-溴甲基吡啶的合成及其转化为在吡啶环上取代的各种2,6-二(吡唑-1-基)吡啶。这些化合物作为一系列新的过渡金属三齿配体的有力前体,在吡啶环上进行功能化。这项研究为合成可用于催化和开发具有特定性质的过渡金属配合物的复杂化合物提供了一条途径 (Elhaïk et al., 2007)。

乙烯二聚催化剂

对带有侧臂的(亚氨基)吡啶配体及其与钯配合物的反应进行了研究,以评估它们作为选择性乙烯二聚催化剂的潜力。这项研究提供了对在乙烯存在下具有高催化活性的催化剂系统的设计的见解,为工业催化和乙烯衍生产品的合成做出了贡献 (Nyamato, Ojwach, & Akerman, 2015)。

功能化冠醚的构建模块

已经开发了一种方便的合成方法来合成有价值的构建模块,例如1-(吡啶-2-基)乙烷-1,2-二醇,这对于合成功能化冠醚至关重要。这些化合物在分子识别系统的设计和客体-主体化学的发展中具有潜在应用,这在智能材料和传感器的创建中至关重要 (Nawrozkij et al., 2014)。

电光薄膜制造

对用于电光薄膜制造的新型双支链杂环“推-拉”生色团的研究突出了生色团结构对薄膜微观结构和非线性光学响应的影响。这项工作对于光电器件的进步意义重大,为设计和合成具有定制光学和电光性质的材料奠定了基础 (Facchetti et al., 2006)。

未来方向

作用机制

Target of Action

Compounds with a similar structure, such as pyrrolidine derivatives, have been reported to act as selective androgen receptor modulators .

Biochemical Pathways

Similar compounds have been reported to influence the androgen receptor pathway , which plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Pharmacokinetics

The presence of the pyrrolidine ring in the structure could potentially enhance the compound’s bioavailability due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage .

Result of Action

Based on the reported activity of similar compounds, it can be inferred that the compound might influence cellular proliferation and differentiation in target tissues .

属性

IUPAC Name |

1-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-8(15)9-4-6-14(7-9)11-10(12)3-2-5-13-11/h2-3,5,9H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXFBRGHZTUTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)